Phosphorotrithious acid

Descripción

Phosphorotrithious acid, specifically its tributyl ester derivative (commonly known as Merphos), is an organophosphorus compound with the molecular formula C₁₂H₂₇PS₃ and a molecular weight of 298.5 g/mol . Its IUPAC name is tributyl phosphorotrithioite, and it is characterized by a central phosphorus atom bonded to three sulfur atoms and three butyl groups. The compound has a CAS registry number of 150-50-5 and is primarily used in industrial applications, including as a pesticide intermediate and vulcanization accelerator .

Key properties include:

- Monoisotopic mass: 298.101250 g/mol .

- Thermal stability: Limited data exist, but related sulfur-containing phosphorus compounds exhibit moderate stability up to 385–395 K .

- Chemical reactivity: The sulfur atoms in the phosphorotrithioite structure enhance its nucleophilic character, making it reactive toward electrophiles like alkyl halides .

Propiedades

Número CAS |

25758-77-4 |

|---|---|

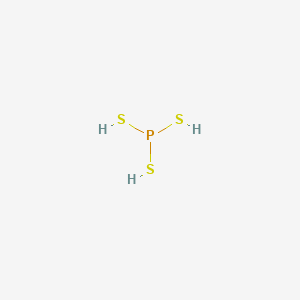

Fórmula molecular |

H3PS3 |

Peso molecular |

130.2 g/mol |

Nombre IUPAC |

phosphorotrithious acid |

InChI |

InChI=1S/H3PS3/c2-1(3)4/h2-4H |

Clave InChI |

OBSCFZZYDILIJH-UHFFFAOYSA-N |

SMILES canónico |

P(S)(S)S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphorotrithious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, phosphorotrithious acid is produced using large-scale reactors where phosphorus trichloride and hydrogen sulfide are continuously fed into the system. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: Phosphorotrithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to oxidizing agents such as hydrogen peroxide, phosphorotrithious acid can be converted into phosphorotrithious oxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of phosphorotrithious hydride.

Substitution: In the presence of halogens, phosphorotrithious acid can undergo substitution reactions, replacing one or more sulfur atoms with halogen atoms.

Major Products Formed: The major products formed from these reactions include phosphorotrithious oxide, phosphorotrithious hydride, and various halogenated derivatives.

Aplicaciones Científicas De Investigación

Phosphorotrithious acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of enzymatic activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

Industry: Phosphorotrithious acid is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mecanismo De Acción

The mechanism by which phosphorotrithious acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by altering their structure and function. The pathways involved include redox reactions and the formation of covalent bonds with specific amino acid residues.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Key Observations :

- Sulfur substitution : Phosphorotrithious acid has three sulfur atoms directly bonded to phosphorus, whereas phosphorothioic and phosphorodithioic acids have fewer sulfur atoms (1 and 2, respectively) .

- Ester vs. acid : Unlike the free acids (H₃PO₃S, H₃PO₂S₂), phosphorotrithious acid is an ester , which reduces its acidity but enhances its solubility in organic solvents .

Key Observations :

- Agricultural vs. industrial use : Phosphorotrithious acid is niche in pesticide synthesis, whereas phosphoric acid dominates in fertilizers and food .

- Safety : Phosphorotrithious acid’s ester form reduces acute toxicity compared to phosphorothioic acid, which requires stringent handling due to its corrosive nature .

Thermal and Physical Properties

Key Observations :

- Thermal decomposition: Phosphorotrithious acid’s stability is comparable to other organophosphorus esters but lower than phosphoric acid .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.